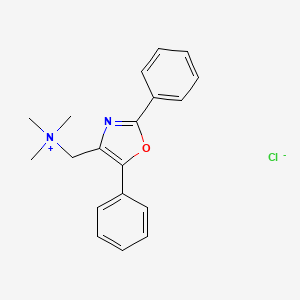![molecular formula C17H29NO2 B14379362 N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine CAS No. 88330-51-2](/img/structure/B14379362.png)
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to an octan-3-yl chain, linked via an ether bond to a methylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine typically involves the following steps:
Formation of the Octan-3-yl Intermediate: The octan-3-yl chain can be synthesized through a series of reactions, including alkylation and reduction processes.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the octan-3-yl intermediate reacts with a methoxyphenyl halide under basic conditions.
Ether Bond Formation: The ether bond is formed by reacting the methoxyphenyl-octan-3-yl intermediate with a suitable alkylating agent, such as methyl iodide, in the presence of a base.
Introduction of the Methylmethanamine Moiety: The final step involves the reaction of the ether intermediate with methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halides or other nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Aplicaciones Científicas De Investigación
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or interact with receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]methanamine: Shares a similar methoxyphenyl group but differs in the alkyl chain and functional groups.
{[1-(4-Methoxyphenyl)-4-methylpentan-3-yl]oxy}sulfonic acid: Contains a methoxyphenyl group and an ether bond but has a different sulfonic acid functional group.
Uniqueness
N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its long octan-3-yl chain and ether linkage differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Propiedades
Número CAS |
88330-51-2 |
|---|---|
Fórmula molecular |
C17H29NO2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-[1-(4-methoxyphenyl)octan-3-yloxy]-N-methylmethanamine |
InChI |
InChI=1S/C17H29NO2/c1-5-6-7-8-17(20-18(2)3)14-11-15-9-12-16(19-4)13-10-15/h9-10,12-13,17H,5-8,11,14H2,1-4H3 |
Clave InChI |
MGQPSGRFZMOHBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC1=CC=C(C=C1)OC)ON(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


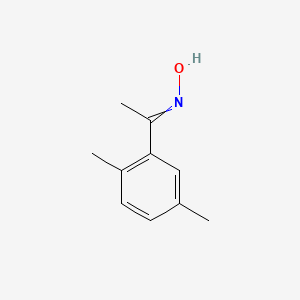
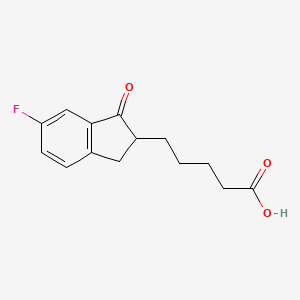
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
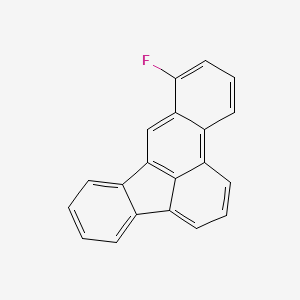
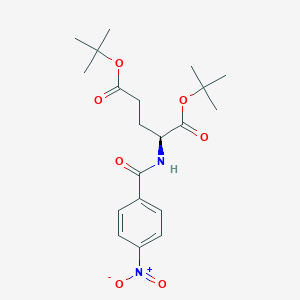

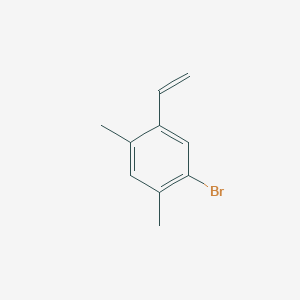
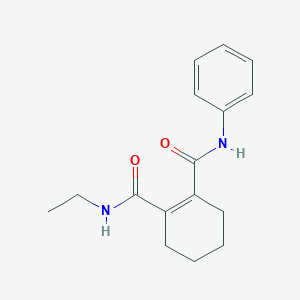



![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)
